molecular formula C14H18N2O3S B3987931 Methylethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate

Methylethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate

Cat. No.: B3987931
M. Wt: 294.37 g/mol
InChI Key: AMZJFZSJTCDTSK-UHFFFAOYSA-N
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Description

Methylethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Properties

IUPAC Name

propan-2-yl 6-methyl-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-7(2)19-13(17)10-9(4)15-14(18)16-11(10)12-8(3)5-6-20-12/h5-7,11H,1-4H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZJFZSJTCDTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C(=C(NC(=O)N2)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted thiophene and pyrimidine derivatives. Common synthetic routes may involve:

    Condensation Reactions: Combining thiophene derivatives with pyrimidine precursors under acidic or basic conditions.

    Cyclization Reactions: Formation of the pyrimidine ring through cyclization of intermediate compounds.

    Esterification: Introduction of the carboxylate group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methylethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of substituents on the thiophene or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Methylethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine

In medicinal chemistry, pyrimidine derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methylethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate binding.

    Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs and disrupting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-6-(2-thienyl)-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate
  • Ethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate

Uniqueness

Methylethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate is unique due to its specific substitution pattern on the thiophene and pyrimidine rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methylethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate is a pyrimidine derivative with potential biological activities. This compound's unique structure, characterized by a pyrimidine ring substituted with various functional groups, suggests its involvement in numerous biological processes. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C₁₃H₁₅N₃O₃S
  • Molecular Weight : Approximately 275.34 g/mol
  • Structure : The compound features a pyrimidine ring with a carboxylate group and thienyl substitution, which may influence its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Refluxing in Solvents : Ethanol or dimethylformamide (DMF) are often used to facilitate the reactions.
  • Purification Techniques : Recrystallization or chromatography is essential for isolating the desired product from by-products.

Antioxidant Activity

Research indicates that related pyrimidine derivatives exhibit significant antioxidant properties. In studies assessing radical scavenging activity, compounds similar to this compound demonstrated IC50 values ranging from 6.261 to 2358 µM for scavenging free radicals . Such activity is crucial for protecting cells from oxidative stress and associated diseases.

Antidiabetic Activity

The compound has also been evaluated for its potential as an anti-diabetic agent. Inhibition assays targeting alpha-amylase revealed that related derivatives possess IC50 values between 6.539 and 11.27 µM . This suggests that this compound may effectively lower blood glucose levels by inhibiting carbohydrate-digesting enzymes.

Cytotoxicity and Anticancer Activity

Cytotoxicity studies have shown that derivatives of this compound can suppress the growth of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The reported IC50 values for these studies ranged from 5.351 to 18.69 µg/mL . The structure–activity relationship indicates that specific substitutions on the pyrimidine ring enhance cytotoxic effects against cancer cells.

Case Studies

StudyCompoundActivityIC50 Value
Similar PyrimidinesAntioxidant6.261 - 2358 µM
Similar PyrimidinesAlpha-Amylase Inhibition6.539 - 11.27 µM
TetrahydropyrimidinesCytotoxicity against HepG25.351 - 18.69 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methylethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate
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Methylethyl 4-methyl-6-(3-methyl(2-thienyl))-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate

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